molecular formula C30H30Cl2N4O4 B1683890 nutlin-3A CAS No. 675576-98-4

nutlin-3A

Cat. No. B1683890
M. Wt: 581.5 g/mol
InChI Key: BDUHCSBCVGXTJM-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . It is also known as Rebemadlin .


Molecular Structure Analysis

The molecular formula of Nutlin-3A is C30H30Cl2N4O4 . The molecular structure of Nutlin-3A involves two 4-chlorophenyl moieties and one isopropoxy substituent . The X-ray structure of Nutlin-3A in complex with human MDM2 shows that Nutlin-3A fits into the ligand binding pocket of MDM2 mimicking the p53 peptide .

Scientific Research Applications

Impact on Metabolism and Apoptosis

Nutlin-3A has been identified as a critical molecule in regulating cell metabolism and apoptosis. Studies suggest that Nutlin-3A, by antagonizing MDM2, activates p53, which leads to significant changes in cellular metabolism. It has been found to influence glucose metabolism through the pentose phosphate pathway (PPP), thereby protecting cells from potentially lethal reactive oxygen species (ROS). This metabolic pathway is notably influenced by Nutlin-3A in cancer cells with MDM2 gene amplification, leading to reduced apoptosis in these cells. The mechanism involves the activation of PPP genes through AKT and SP1, dependent on p53-mediated processes (Duan et al., 2018).

Selective Efficacy in Cancer Treatment

Nutlin-3A has been investigated for its role in enhancing the efficacy of cancer treatments. In colorectal cancer (CRC) cell lines, it has shown selective growth-arresting efficacy in non-malignant intestinal cell lines with wild-type p53, thereby enabling the targeted destruction of malignant cells while sparing non-malignant ones. This selectivity is particularly valuable in minimizing intestinal mucosal damage following chemotherapy (Gunasegaran et al., 2020).

Synergistic Effects with Other Treatments

Research demonstrates that Nutlin-3A can synergistically enhance the efficacy of other cancer treatments. For instance, it has been shown to sensitize lung carcinoma cells to interferon-alpha (IFNα) treatment, particularly in cells lacking p53 but possessing MDM2. This sensitization is attributed to the modulation of cell cycle progression, suggesting Nutlin-3A’s potential in combination therapy regimens (Shuvalov et al., 2018).

Immunomodulatory Effects

Nutlin-3A has been identified to have immunomodulatory effects, particularly in enhancing the body's immune response against cancer. A study on neuroblastoma revealed that Nutlin-3A could enhance the susceptibility of cancer cells to NK-cell-mediated killing by restoring the expression of ligands for natural killer (NK) cell-activating receptors. This finding opens avenues for Nutlin-3A to be used in NK cell–based immunotherapy for cancer, such as neuroblastoma (Veneziani et al., 2020).

Modulation of Cellular Processes

Nutlin-3A's impact extends to various cellular processes, including proliferation, migration, and apoptosis. It has been shown to exert a targeted impact on specific cell types, as demonstrated in studies on pterygium cell lines. Nutlin-3A was found to reduce cell proliferation significantly and inhibit cell migration, suggesting its potential as a targeted therapeutic agent (Cao et al., 2018).

Enhancing Drug Bioactivity

Innovations in drug design have led to the development of Nutlin-3A derivatives with improved bioactivity. Nutlin-3a-aa, a derivative with an additional exocyclic methylene group, has been synthesized and shown to be more active than Nutlin-3A against purified wild-type MDM2. This derivative represents a significant advance in tailoring the conformation of bioactive molecules for enhanced biological activity (Nietzold et al., 2023).

Safety And Hazards

Nutlin-3A is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

MDM2 inhibitors like Nutlin-3A retain efficacy in hypoxia, suggesting they could be useful for targeting acutely hypoxic cancer cells . Nutlin-3A treatment in a xenograft animal lymphoma model inhibited growth of t (14;18)-positive DLBCL tumors, associated with increased apoptosis and decreased proliferation . These findings suggest that disruption of the p53–MDM2 interaction by Nutlin-3A offers a novel therapeutic approach for DLBCL associated with t (14;18) (q32;q21) .

properties

IUPAC Name

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317967
Record name (-)-Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nutlin-3A

CAS RN

675576-98-4, 548472-68-0
Record name (-)-Nutlin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675576-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nutlin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nutlin-3a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nutlin-3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675576-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NUTLIN-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBEMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nutlin-3A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
nutlin-3A
Reactant of Route 3
Reactant of Route 3
nutlin-3A
Reactant of Route 4
Reactant of Route 4
nutlin-3A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
nutlin-3A
Reactant of Route 6
Reactant of Route 6
nutlin-3A

Citations

For This Compound
6,330
Citations
R Villalonga-Planells, L Coll-Mulet, F Martínez-Soler… - PloS one, 2011 - journals.plos.org
… of nutlin-3a in glioblastoma cell lines and primary cultured glioblastoma cells. We demonstrate that nutlin-3a … Furthermore, we show that nutlin-3a fails to induce apoptosis and cell cycle …
Number of citations: 141 journals.plos.org
CR Müller, EB Paulsen, P Noordhuis… - … journal of cancer, 2007 - Wiley Online Library
… Nutlin 3A enantiomer and, as control, the virtually inactive 3B enantiomer (Table I). All cell lines with amplified MDM2 responded well to Nutlin 3A, … a strong and Nutlin 3A-dependent …
Number of citations: 130 onlinelibrary.wiley.com
N Mouraret, E Marcos, S Abid, G Gary-Bobo, M Saker… - Circulation, 2013 - Am Heart Assoc
… of Nutlin-3a on cultured human PA-SMCs. Second, we investigated the effects of chronic Nutlin-3a … Finally, we examined the mechanisms of action of Nutlin-3a by investigating p53 and …
Number of citations: 112 www.ahajournals.org
KI Pishas, F Al-Ejeh, I Zinonos, R Kumar… - Clinical Cancer …, 2011 - AACR
… has showed that Nutlin-3a, a recently discovered p53 activator, can induce apoptosis in wild-type p53 expressing Ewing sarcoma cell lines. Our findings also suggest that Nutlin-3a can …
Number of citations: 84 aacrjournals.org
F Zhang, M Tagen, S Throm, J Mallari, L Miller… - Drug metabolism and …, 2011 - ASPET
… Nutlin-3a exhibited nonlinear binding to murine plasma proteins, with the unbound fraction ranging from 0.7 to 11.8%. Nutlin-3a … tissue disposition of nutlin-3a. Simulations suggested …
Number of citations: 69 dmd.aspetjournals.org
RC Brennan, S Federico, C Bradley, J Zhang… - Cancer research, 2011 - AACR
… Therefore, we developed an ocular formulation of Nutlin-3a, Nutlin-3a OC , and … Nutlin-3a OC specifically and efficiently targets the p53 pathway and that the combination of Nutlin-3a …
Number of citations: 95 aacrjournals.org
K Kojima, M Konopleva, T McQueen, S O'Brien… - Blood, 2006 - ashpublications.org
… -molecule antagonist of Mdm2, Nutlin-3a, in CLL. Nutlin-3a induced significant apoptosis in … levels of Mdm2 (murine double minute 2) did not prevent Nutlin-3a from inducing apoptosis. …
Number of citations: 285 ashpublications.org
JE Kucab, M Hollstein, VM Arlt… - International Journal of …, 2017 - Wiley Online Library
… a Nutlin-3a counter-screen, whereby only Nutlin-3a-resistant clones are assessed for TP53 mutations and Nutlin-3a… from Nutlin-3a-resistant cells expanded following Nutlin-3a treatment …
Number of citations: 23 onlinelibrary.wiley.com
H Shen, DM Moran, CG Maki - Cancer research, 2008 - AACR
… The MDM2 antagonist Nutlin-3a stabilizes p53 by blocking its … of Nutlin-3a in cancer therapy. Two different p53 wild-type cancer cell lines (U2OS and HCT116) treated with Nutlin-3a for …
Number of citations: 63 aacrjournals.org
G Ambrosini, EB Sambol, D Carvajal, LT Vassilev… - Oncogene, 2007 - nature.com
… Nutlin-3a induced a degree of apoptosis that was significantly greater than either drug alone. Nutlin-3a … p53 wild-type HCT116 cells, Nutlin-3a induced downregulation of E2F1 and this …
Number of citations: 195 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.